6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline
Description
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7 and a 4-(trifluoromethyl)phenethyl moiety at position 1. Its structural features—including the electron-withdrawing trifluoromethyl group and the flexible phenethyl linker—distinguish it from other isoquinoline derivatives, warranting detailed comparative analysis with analogous compounds .
Properties
IUPAC Name |
6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBSCSBNNWYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCC3=CC=C(C=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671946 | |
| Record name | 6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324076-69-9 | |
| Record name | 6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
A prominent and industrially relevant method involves cyclization of a suitable amide precursor under acidic catalysis to form the target 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline. This approach offers nearly quantitative conversion, high purity (>98%), and good yields, making it economically efficient and scalable.
Synthetic Route
- Starting Materials: The synthesis begins with an amide intermediate (III), prepared by Friedel-Crafts acylation of a suitable amide (IV) with 3-(4-trifluoromethylphenyl)propionyl chloride (V) using aluminum chloride as catalyst.
- Cyclization: The amide III undergoes cyclization under acidic catalysis in solvents such as dichloromethane, 1,2-dichloroethane, nitromethane, or nitrobenzene.
- Acid Catalysts: Strong inorganic acids like hydrochloric acid, phosphorus oxychloride, or polyphosphoric acid are used to catalyze the cyclization.
- Reaction Conditions: Temperatures range from 20 °C to the boiling point of the solvent, with reaction times between 2 to 24 hours depending on conditions.
- Isolation: The product is isolated by extraction and crystallization or evaporation followed by crystallization.
Advantages
- Nearly quantitative transformation of amide to product.
- High purity product, often exceeding 99% by HPLC.
- Good yields suitable for industrial scale.
- The purity of this intermediate is critical for downstream synthesis of almorexant, a pharmaceutical agent.
Representative Data Summary
| Parameter | Details |
|---|---|
| Catalyst | Hydrochloric acid, phosphorus oxychloride, polyphosphoric acid |
| Solvents | Dichloromethane, 1,2-dichloroethane, nitromethane, nitrobenzene |
| Temperature | 20 °C to solvent boiling point |
| Reaction Time | 2 to 24 hours |
| Product Purity (HPLC) | >98%, often >99% |
| Yield | High (quantitative conversion) |
One-Pot Method via Formylation and Cyclization Using Phosphotungstic Acid Catalyst
Overview
An alternative and efficient one-pot synthesis method produces 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (a closely related compound) with high purity (>99%) and good yield (~75-80%). This method is notable for its simplicity, reduced waste, improved safety, and cost-effectiveness, making it industrially attractive.
Synthetic Route
- Step 1: 3,4-Dimethoxyphenethylamine reacts with a formylation reagent (ethyl formate preferred) under reflux to form an intermediate solution.
- Step 2: The intermediate is added dropwise to a cooled solution of oxalyl chloride in acetonitrile or dichloromethane, forming a second intermediate.
- Step 3: Phosphotungstic acid is added as a catalyst for ring closure.
- Step 4: An alcohol solvent (methanol) is added to remove oxalic acid.
- Step 5: Cooling induces crystallization; the product is filtered, washed, and dried.
Reaction Conditions and Yields
| Example | Formylation Reagent (g) | Phenethylamine (g) | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 116.3 (ethyl formate) | 86.6 | Acetonitrile | 78 | 99.3 | Reflux 6h, crystallization |
| 2 | 70.8 (ethyl formate) | 86.6 | Acetonitrile | 76 | 99.7 | Similar to Example 1 |
| 3 | 141.6 (ethyl formate) | 86.6 | Dichloromethane | 80 | 99.1 | Slightly higher yield |
Advantages
- One-pot operation simplifies synthesis and reduces handling.
- High purity product meeting cGMP quality standards.
- Reduced material, manpower, and equipment costs.
- Improved safety and lower waste generation.
- Suitable for industrial scale production.
Comparative Notes on Preparation Methods
| Feature | Acidic Cyclization of Amide (Method 1) | One-Pot Formylation and Cyclization (Method 2) |
|---|---|---|
| Starting Material | Amide intermediate from Friedel-Crafts acylation | 3,4-Dimethoxyphenethylamine and formylation reagent |
| Catalysts | Strong inorganic acids (HCl, POCl3, polyphosphoric acid) | Phosphotungstic acid |
| Solvents | Chlorinated solvents, nitromethane, nitrobenzene | Acetonitrile, dichloromethane |
| Reaction Complexity | Multi-step (amide formation then cyclization) | One-pot synthesis |
| Yield | Very high, nearly quantitative | Moderate to high (75-80%) |
| Purity | >98-99% | >99% |
| Industrial Suitability | High (used in almorexant intermediate synthesis) | High (simple, safe, cost-effective) |
| Waste and Safety | Moderate | Reduced waste, improved safety |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of reduced isoquinolines or other derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted isoquinolines.
Scientific Research Applications
Pharmacological Applications
- Alkaloid Research : The compound is related to alkaloids derived from Backebergia militaris, which have shown various biological activities. Alkaloids are known for their pharmacological properties, including analgesic and anti-inflammatory effects .
- Cardiovascular Research : Studies have indicated that derivatives of this compound may act as inhibitors of "funny" current channels (If channels), which are crucial in cardiac pacemaker activity. For instance, the compound YM758, a derivative of this isoquinoline, has been investigated for its potential in treating stable angina and atrial fibrillation .
- Neuropharmacology : Isoquinoline derivatives have been explored for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline can be summarized as follows:
Case Study 1: Cardiovascular Effects
A study investigated the pharmacokinetic/pharmacodynamic relationship of YM758 in tachycardia-induced dogs. The findings suggested that the compound effectively reduced heart rates when administered intravenously, indicating potential as an anti-arrhythmic agent .
Case Study 2: Neuroprotective Properties
Research on isoquinoline derivatives has demonstrated their ability to protect neuronal cells from oxidative stress. This suggests that compounds like 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline could be explored further for neuroprotective therapies .
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Phenethyl vs.
- Electron-Withdrawing Groups: The CF₃ group enhances metabolic stability and lipophilicity relative to electron-donating methoxy or methyl groups in compounds like 6,7-Dimethoxy-1-methyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline (MW 361.46) .
- Heterocyclic Substituents : Thiophene-containing derivatives (e.g., ) exhibit reduced molecular weight and altered π-π stacking interactions compared to aryl-substituted compounds .
Pharmacological Activity
- Orexin-1 Receptor Antagonists: Analogues like N-Benzyl-2-{1-[(3,4-dimethylphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (53) (37% yield) show selective orexin-1 receptor binding, suggesting the target compound’s CF₃-phenethyl group may enhance selectivity over orexin-2 receptors .
- Antimicrobial Activity : Sulfonyl-substituted derivatives (e.g., 6k) exhibit moderate antimicrobial properties, though the CF₃ group’s impact on such activity remains unexplored .
Physicochemical Properties
Critical physicochemical parameters include solubility, stability, and spectroscopic profiles:
- NMR Shifts : The target compound’s ¹H-NMR spectrum is expected to show aromatic proton resonances near δ 6.5–7.4 (similar to 6,7-dimethoxy-1-phenyl analogues) and CF₃-related deshielding effects .
- Purity and Stability: Commercial analogues like 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline are typically 95% pure, with stability influenced by substituent electron effects .
- Melting Points : Bulkier substituents (e.g., 3,4,5-trimethoxybenzyl in compound 52) correlate with higher melting points (>150°C) compared to CF₃-phenethyl derivatives .
Biological Activity
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities. This isoquinoline derivative has garnered attention for its structural features, particularly the trifluoromethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula : CHFN O
- Molecular Weight : 363.37 g/mol
- CAS Number : 324076-69-9
The biological activity of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .
- It also shows inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases .
- Cytotoxicity :
- Molecular Docking Studies :
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of derivatives related to 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline. The results indicated that compounds with similar structural motifs significantly inhibited COX-2 activity, with IC values in the low micromolar range. This suggests that modifications in the isoquinoline structure could lead to enhanced anti-inflammatory agents .
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective effects revealed that this compound could potentially mitigate neurotoxicity associated with oxidative stress. The presence of methoxy groups was found to enhance antioxidant activity, contributing to cellular protection against damage induced by reactive oxygen species (ROS) .
Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline, and how can reaction yields be improved?
Methodological Answer: The synthesis of dihydroisoquinoline derivatives typically employs the Bischler–Napieralski reaction , a cyclodehydration method using phosphoryl chloride (POCl₃) or similar reagents. For this compound, key steps include:
- Starting Materials : 3,4-dimethoxyphenethylamine derivatives and 4-(trifluoromethyl)phenethyl halides.
- Cyclization : Reacting the amide intermediate under reflux with POCl₃ in anhydrous conditions to form the dihydroisoquinoline core .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) to achieve ≥95% purity .
- Yield Optimization : Use of catalysts like PdCl₂(PPh₃)₂ or PCy₃ in cross-coupling reactions to enhance regioselectivity and reduce side products .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
Q. How does the compound's solubility profile influence experimental design in pharmacological assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) or ethanol. Pre-solubilize in DMSO (<1% v/v) for in vitro assays to avoid solvent toxicity .
- Stability : Store lyophilized at –20°C; monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurotransmitter receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D₂ or serotonin receptors. The trifluoromethyl group exhibits strong hydrophobic interactions with receptor pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics: root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ –8 kcal/mol) .
- SAR Analysis : Compare with analogs (e.g., 6,7-dimethoxy-1-(4-chlorophenyl) derivatives) to identify critical substituents for affinity .
Q. What strategies resolve contradictions in spectral data interpretation for dihydroisoquinoline derivatives?
Methodological Answer:
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish dihydroisoquinoline CH₂ groups from aromatic protons .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., methoxy vs. trifluoromethyl positioning) with single-crystal diffraction data (R-factor < 0.05) .
- Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to track chemical shifts in crowded spectral regions .
Q. How does the trifluoromethyl group affect the compound's pharmacokinetic properties in in vitro models?
Methodological Answer:
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM). The CF₃ group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 2 hours) .
- Membrane Permeability : Perform Caco-2 cell assays. LogP ≈ 2.5 (predicted via ChemAxon) suggests moderate blood-brain barrier penetration .
- Plasma Protein Binding : Use equilibrium dialysis; CF₃ increases albumin binding (>90%), requiring dose adjustments in vivo .
Data Contradiction Analysis
Example : Discrepancies in reported IC₅₀ values for similar compounds may arise from:
- Assay Conditions : Varying ATP concentrations (1–10 μM) in kinase assays alter inhibition potency. Standardize to 10 μM ATP .
- Cell Lines : Use isogenic lines (e.g., HEK293 vs. CHO) to control for receptor expression levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
